molecular formula C14H15NO4S B2783099 3-methoxy-N-(2-methoxyphenyl)benzenesulfonamide CAS No. 670271-57-5

3-methoxy-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No.: B2783099
CAS No.: 670271-57-5
M. Wt: 293.34
InChI Key: LJZCUADZNSGZHI-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-methoxyphenyl)benzenesulfonamide is an organic compound characterized by the presence of methoxy groups and a sulfonamide functional group

Scientific Research Applications

3-methoxy-N-(2-methoxyphenyl)benzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-methoxyphenyl)benzenesulfonamide typically involves the reaction of 3-methoxybenzenesulfonyl chloride with 2-methoxyaniline under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-methoxyphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.

    Reduction: Formation of methoxyaniline derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    3-amino-N-(2-methoxyphenyl)benzene-1-sulfonamide: Similar structure but with an amino group instead of a methoxy group.

    3-methoxybenzenesulfonamide: Lacks the additional methoxy group on the phenyl ring.

    2-methoxybenzenesulfonamide: Similar but with the methoxy group on a different position of the benzene ring.

Uniqueness

3-methoxy-N-(2-methoxyphenyl)benzenesulfonamide is unique due to the presence of two methoxy groups and a sulfonamide group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

3-methoxy-N-(2-methoxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-18-11-6-5-7-12(10-11)20(16,17)15-13-8-3-4-9-14(13)19-2/h3-10,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZCUADZNSGZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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